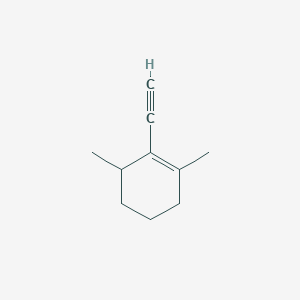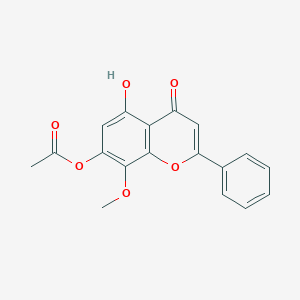
Ethyl 2-(benzylideneamino)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-(benzylideneamino)acetate involves a series of novel compounds synthesized from reactions of benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives. These reactions proceed in good yields under reflux conditions in acetone as a solvent for approximately 5 hours. The structures of these new compounds are confirmed through various spectroscopic methods such as 1H NMR, 13C NMR, IR, elemental analyses, and mass spectroscopy (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was elucidated using spectral studies and confirmed by X-ray diffraction studies. It crystallizes in the monoclinic crystal system under the space group P21/n, adopting a Z conformation about the C=C bond, which showcases the intricate molecular geometry that compounds in this class can exhibit (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 2-(benzylideneamino)acetate and its derivatives are versatile in chemical reactions. For instance, these compounds can undergo recyclization in reaction with primary amines, leading to the formation of new compounds with distinct structures and potential applications. The product structure from such reactions is often determined by X-ray analysis, highlighting the reactivity and transformation capability of these molecules (Shipilovskikh et al., 2014).
Physical Properties Analysis
The crystal structure, as demonstrated in related compounds like ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, is stabilized by aromatic π–π interactions and intermolecular C—H⋯O non-classical hydrogen bonds. These interactions contribute to the physical stability and crystalline nature of these compounds, which is crucial for their application in various chemical contexts (Choi et al., 2009).
Chemical Properties Analysis
The chemical properties of Ethyl 2-(benzylideneamino)acetate derivatives are highlighted by their reactions with various reagents, leading to the synthesis of compounds with significant antitumor activities. These reactions involve heterocyclization processes, indicating the compound’s ability to form diverse and biologically active molecules through its interaction with different chemical reagents (Mohareb & Gamaan, 2018).
Wissenschaftliche Forschungsanwendungen
Antiplatelet and Antioxidant Properties : Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-Oxothietan-3-YL)xanth-1-YL]acetates exhibit promising antiplatelet and antioxidant characteristics without toxic risks, suggesting their potential for pharmaceutical development (Gurevich et al., 2020).
Synthesis of 4-phenyl-2-butanone : This compound, synthesized using ethyl acetoacetate, benzyl chloride, and strong acid catalysts, is used in medicine for reducing inflammation and codeine production (Jiangli Zhang, 2005).
Oxidative Stability : 3-methyl-1,2-benzisothiazole, a derivative, is a stable, oxidatively resistant methyl group with applications in organic synthesis (Carrington et al., 1972).
Antibacterial Activity : Compounds synthesized using ethyl 2-(benzylideneamino)acetate show moderate to weak antibacterial activity against various bacteria including E.coli and Staphylococcus aureus (Muhsen et al., 2017).
Cycloaddition Reactions : The compound is used in cycloaddition reactions with α-oxoketene dithioacetals to produce various pyrrolidine and pyrrole derivatives (Balu et al., 1990).
Microbial Production of Ethyl Acetate : The microbial conversion of biomass-derived sugars into ethyl acetate offers a sustainable alternative for the food, beverage, and solvent industries (Zhang et al., 2020).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols : The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes with this compound leads to the regioselective synthesis of these compounds (Uchiyama et al., 1998).
Synthesis of Coronamic Acids : Total asymmetric syntheses of norcoronamic acid and coronamic acids were achieved from the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles (Gaucher et al., 1994).
Antifungal Activity : Some synthesized compounds containing ethyl 2-(benzylideneamino)acetate show moderate to good antifungal activity against Candida albicans (Toraskar et al., 2009).
Synthesis of GFP Chromophore Analogues : A method for efficiently synthesizing new 4-arylideneimidazolin-5-one analogues related to the GFP chromophore was developed, offering a versatile tool for the synthesis of new GFP analogues (Baldridge et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUMJAKVLLZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326806 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylideneamino)acetate | |
CAS RN |
40682-54-0 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)







![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)


